7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile
Description
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile is a bicyclic organic compound featuring a 3,7-diazabicyclo[3.3.1]nonane scaffold with a benzyl substituent at position 7, a sulfur atom at position 3, and a nitrile group at position 7. Its molecular geometry, determined via X-ray crystallography, adopts a chair-chair conformation in the solid state, with a notable S···N contact distance of 2.863 Å in its oxidized metabolite . The compound and its derivatives have been extensively studied for their antiarrhythmic properties, particularly as Class Ib and III agents, due to their ability to modulate cardiac ion channels .
Properties
Molecular Formula |
C15H18N2S |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile |
InChI |
InChI=1S/C15H18N2S/c16-6-15-13-8-17(9-14(15)11-18-10-13)7-12-4-2-1-3-5-12/h1-5,13-15H,7-11H2 |
InChI Key |
MNHXONWSQPABFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC(C2C#N)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thiol compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the compound. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group allows for potential interactions with nucleophiles, while the bicyclic structure provides rigidity and specificity in binding to targets.
Comparison with Similar Compounds
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
- Key Features : Replaces the nitrile group at position 9 with a ketone.
- Conformation : Exhibits both chair-chair and chair-boat conformations in the solid state, as confirmed by X-ray diffraction .
- Activity : Demonstrates potent Class Ib antiarrhythmic activity, attributed to sodium channel blockade .
7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol Hydroperchlorate
- Key Features : Substitutes position 9 with a phenyl-hydroxyl group.
- Conformation : Prefers a chair-chair conformation, stabilized by hydrogen bonding between the hydroxyl group and the perchlorate anion .
- Activity : Shows reduced sodium channel affinity but enhanced Class III activity (potassium channel blockade) compared to the 9-keto derivative .
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile
- Key Features : Replaces sulfur at position 3 with oxygen.
- Activity: Limited antiarrhythmic efficacy compared to the thia analog, likely due to reduced lipophilicity and altered electronic interactions with ion channels .
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one
- Key Features : Incorporates a Boc-protected secondary amine at position 3.
- Synthetic Utility : Used as a building block in medicinal chemistry; the Boc group enhances solubility for intermediate reactions .
Pharmacological and Metabolic Comparisons
Table 1: Antiarrhythmic Activity and Metabolic Profiles
Key Findings :
- The nitrile group at position 9 in 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile enhances metabolic stability compared to the ketone or hydroxyl derivatives, which undergo rapid hepatic modification .
- Sulfur vs. Oxygen : The thia analog exhibits superior ion channel modulation due to sulfur’s polarizability and larger atomic radius, enabling stronger van der Waals interactions with channel proteins .
Biological Activity
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile, also known as a derivative of the bicyclic compound, exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, including antiarrhythmic and anti-tumor properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by its bicyclic framework, which contributes to its biological activity. The IUPAC name is (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, and it has a molecular formula of C14H17NOS with a molecular weight of 247.36 g/mol. The compound is known to exist in various forms, including the hydroperchlorate salt.
Antiarrhythmic Properties
Research has demonstrated that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane possesses notable antiarrhythmic effects. In a study involving canine models, intravenous administration of the compound at doses of 3 and 6 mg/kg effectively suppressed induced ventricular tachycardia in five out of six dogs tested. Additionally, it was observed to cause a 10-15% increase in blood pressure shortly after administration, indicating cardiovascular effects that could be leveraged in therapeutic settings .
Antitumor Activity
The compound has also been evaluated for its potential as an anti-tumor agent. In vitro studies suggest that it exhibits inhibitory activity against Class I PI3-kinase enzymes, particularly the Class Ia isoforms. This inhibition is significant as it may contribute to the prevention of uncontrolled cellular proliferation associated with various malignancies . The selectivity of this compound against specific kinases enhances its potential as a targeted therapy for cancer treatment.
Case Studies and Research Findings
Case Study 1: Antiarrhythmic Efficacy
In a controlled study, the administration of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate was shown to effectively manage ventricular tachycardia in dogs, highlighting its potential use in clinical settings for arrhythmias .
Case Study 2: Antitumor Mechanism
A separate study focused on the compound's mechanism of action revealed its ability to inhibit PI3K-a and PI3K-β isoforms selectively. This selectivity was linked to reduced cellular proliferation in cancer cell lines, suggesting a pathway for therapeutic intervention in cancers driven by aberrant PI3K signaling .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
